3-Carboxymethylriboflavin
Overview
Description
3-Carboxymethylriboflavin is a derivative of riboflavin, also known as vitamin B2. It is characterized by the presence of a carboxymethyl group attached to the riboflavin molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Carboxymethylriboflavin can be synthesized through the EDC-mediated amide conjugation of riboflavin with a mono N-Boc protected propanediamine . Another method involves the preparation of the N-hydroxysuccinimide ester of this compound using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, followed by purification processes to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions: 3-Carboxymethylriboflavin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different riboflavin derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-Carboxymethylriboflavin has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Industry: The compound’s unique properties make it suitable for use in industrial processes, such as the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-carboxymethylriboflavin involves its interaction with specific molecular targets and pathways. It binds to riboflavin-binding proteins and enzymes, such as riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase . These interactions facilitate various biochemical processes, including the synthesis of flavin mononucleotide and flavin adenine dinucleotide, which are essential for cellular metabolism.
Comparison with Similar Compounds
Lumiflavin: A derivative of riboflavin with similar properties but different biological activities.
Quinacrine: A compound with structural similarities to riboflavin but different pharmacological effects.
Uniqueness: 3-Carboxymethylriboflavin is unique due to the presence of the carboxymethyl group, which enhances its binding affinity to riboflavin-binding proteins and its potential for targeted drug delivery and other applications.
Properties
IUPAC Name |
2-[7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O8/c1-8-3-10-11(4-9(8)2)22(5-12(25)16(29)13(26)7-24)17-15(20-10)18(30)23(6-14(27)28)19(31)21-17/h3-4,12-13,16,24-26,29H,5-7H2,1-2H3,(H,27,28)/t12-,13+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKSNCIPAHACKJ-ZENOOKHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)CC(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951365 | |
Record name | 1-[3-(Carboxymethyl)-7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl]-1-deoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28714-80-9 | |
Record name | 3-Carboxymethylriboflavin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028714809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Carboxymethyl)-7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl]-1-deoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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